molecular formula C16H25N3O5 B2956877 Tert-butyl (2-(2-(2-methoxyethoxy)isonicotinamido)ethyl)carbamate CAS No. 2034301-87-4

Tert-butyl (2-(2-(2-methoxyethoxy)isonicotinamido)ethyl)carbamate

Cat. No.: B2956877
CAS No.: 2034301-87-4
M. Wt: 339.392
InChI Key: RLTFYDCFOCTKPI-UHFFFAOYSA-N
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Description

Tert-butyl (2-(2-(2-methoxyethoxy)isonicotinamido)ethyl)carbamate is a carbamate derivative featuring a tert-butyl protective group, an ethyl spacer, and a 2-methoxyethoxy-substituted isonicotinamide moiety. This compound is structurally characterized by its pyridine ring (isonicotinamide) substituted at the 4-position with a methoxyethoxy chain, which influences its electronic properties and solubility.

The synthesis of tert-butyl carbamate derivatives typically involves coupling reactions, as seen in analogous procedures (e.g., hydrazine-mediated deprotection or palladium-catalyzed cross-coupling) . The tert-butyl carbamate (Boc) group is widely used to protect amines during multi-step syntheses due to its stability under basic conditions and ease of removal under acidic conditions .

Properties

IUPAC Name

tert-butyl N-[2-[[2-(2-methoxyethoxy)pyridine-4-carbonyl]amino]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O5/c1-16(2,3)24-15(21)19-8-7-18-14(20)12-5-6-17-13(11-12)23-10-9-22-4/h5-6,11H,7-10H2,1-4H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTFYDCFOCTKPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)C1=CC(=NC=C1)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

The following table summarizes key structural analogues and their properties:

Compound Name Substituents Molecular Weight CAS Number Synthesis Yield (%) Key Features References
Tert-butyl (2-(2-(2-methoxyethoxy)isonicotinamido)ethyl)carbamate 2-Methoxyethoxy, isonicotinamide ~395.4 (estimated) N/A Not reported Pyridine ring with methoxyethoxy chain; potential for hydrogen bonding
Tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (Boc-NH-PEG3) Hydroxyethoxy, PEG3 chain 265.3 139115-92-7 Not reported Hydrophilic PEG spacer; lab research use
Biotin-PEG2-NH-Boc Biotin, PEG2 chain 474.61 175885-18-4 Not reported Biotinylated derivative; life sciences applications
Tert-butyl (E)-(2-(2-ethoxyvinyl)-3-methylbenzyl)carbamate Ethoxyvinyl, methylbenzyl ~293.4 (estimated) N/A 98 Aromatic substitution; high-yield Suzuki coupling
Tert-butyl (2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)oxy)ethoxy)ethoxy)ethyl)carbamate Dioxopiperidinyl, isoindolinone 506.21 N/A 45 Complex heterocyclic substituent; lower yield due to steric hindrance

Functional and Application Differences

  • Research Applications: Boc-NH-PEG3 (): Used in drug delivery systems due to its PEG spacer, improving solubility and biocompatibility . Biotin-PEG2-NH-Boc (): Employed in proteomics for bioconjugation and target immobilization . Dioxopiperidinyl-isoindolinone derivatives (): Serve as intermediates in anticancer drug development (e.g., proteolysis-targeting chimeras) .
  • Stability and Handling :

    • Compounds with Boc groups (e.g., ) require acidic conditions for deprotection (e.g., trifluoroacetic acid in ), whereas PEGylated derivatives may demand anhydrous conditions to prevent hydrolysis .

Q & A

Q. What are the foundational steps for synthesizing Tert-butyl (2-(2-(2-methoxyethoxy)isonicotinamido)ethyl)carbamate, and what key reagents are involved?

  • Methodological Answer : The synthesis typically involves a multi-step protocol:

Coupling Reaction : Use EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) as coupling agents to conjugate the isonicotinamide moiety to the ethylenediamine backbone .

Carbamate Protection : Introduce the tert-butyl carbamate (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) under inert conditions .

Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization to achieve >95% purity .

  • Critical Parameters : Maintain anhydrous conditions, monitor reaction progress via TLC, and optimize pH (7–8) to prevent Boc-group cleavage .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbamate/isonicotinamide linkages. IR spectroscopy to validate carbonyl (C=O) stretches (~1680–1720 cm⁻¹) .
  • Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected: ~365.4 g/mol) and detect side products .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer : Contradictions (e.g., unexpected NMR shifts) may arise from:
  • Tautomerism : Use variable-temperature NMR to detect dynamic equilibria in solution .
  • Impurity Interference : Cross-validate with LC-MS to identify co-eluting contaminants .
  • Computational Validation : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., Gaussian software) .

Q. What experimental design principles optimize reaction yields for introducing the 2-methoxyethoxy group?

  • Methodological Answer : Apply factorial design (e.g., Box-Behnken) to evaluate:
  • Variables : Temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C for hydrogenation) .
  • Response Surface Analysis : Correlate yield (%) with variable interactions. Example: Higher DMF ratios improve solubility of polar intermediates .
  • Replication : Conduct triplicate runs to assess reproducibility .

Q. What advanced techniques elucidate the solid-state behavior and crystallinity of this compound?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve molecular packing and hydrogen-bonding networks (e.g., N–H···O interactions between carbamate and isonicotinamide groups) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability; Boc-group decomposition typically occurs at ~150–200°C .
  • Powder XRD : Compare experimental patterns with simulated data (Mercury software) to detect polymorphs .

Q. How do steric and electronic effects of the 2-methoxyethoxy substituent influence reactivity in nucleophilic substitutions?

  • Methodological Answer :
  • Steric Effects : The methoxyethoxy group increases steric hindrance, reducing accessibility to the carbamate carbonyl. Use bulky bases (e.g., DBU) to deprotonate without side reactions .
  • Electronic Effects : Electron-donating methoxy groups enhance nucleophilicity at adjacent positions. Monitor via Hammett plots or DFT-calculated charge distributions .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in bioactivity data across studies for carbamate derivatives?

  • Methodological Answer :
  • Meta-Analysis : Normalize data using standardized assays (e.g., IC50 values from identical cell lines) .
  • Structural Confounders : Compare substituent effects (e.g., halogen vs. alkyl groups) using QSAR (Quantitative Structure-Activity Relationship) models .
  • Experimental Variability : Control for solvent effects (DMSO concentration in vitro) and incubation times .

Methodological Tables

Q. Table 1. Comparative Synthesis Conditions from Literature

ParameterEDCI/HOBt Method Pd-Catalyzed Coupling
SolventDMFTHF
Temperature (°C)2560
Yield (%)7865
Purity (HPLC)98%92%

Q. Table 2. Key Spectral Peaks for Structural Validation

Functional GroupNMR (δ, ppm)IR (cm⁻¹)
Boc Carbamate1.42 (s, 9H, t-Bu)1695 (C=O)
Isonicotinamide8.65 (d, J=5 Hz, 2H)1650 (amide I)

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